2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid
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Overview
Description
2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenyl group and a carbonyl group, linked to an amino acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid typically involves the reaction of 4-phenylpiperazine with a suitable carbonyl-containing reagent, followed by the introduction of the amino acid moiety. Common synthetic routes include:
Amide Bond Formation: Reacting 4-phenylpiperazine with a carboxylic acid derivative under amide coupling conditions.
Carbonylation: Introducing a carbonyl group through reactions such as acylation or carbonylation.
Amino Acid Coupling: Coupling the resulting intermediate with an amino acid derivative under peptide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes or as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-acetylpiperazine-1-carbonyl)phenyl)-1H-benzo[d]imidazole-4-carboxamide: A compound with a similar piperazine and carbonyl structure but with a benzimidazole moiety.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a phenylpiperazine structure with additional functional groups.
Uniqueness
2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid is unique due to its specific combination of a piperazine ring, phenyl group, and amino acid backbone. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C14H19N3O3/c1-11(13(18)19)15-14(20)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,20)(H,18,19) |
InChI Key |
ZQGRWLKXGZLZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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